An In-depth Technical Guide to 2-Bromothiazolo[5,4-c]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromothiazolo[5,4-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromothiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical predictions, and established principles of heterocyclic chemistry to offer a robust profile. We will delve into its structural features, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential applications, with a particular focus on its role as a scaffold in the development of novel therapeutics.
Introduction: The Thiazolopyridine Scaffold
The thiazolopyridine core, a fusion of thiazole and pyridine rings, represents a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The electronic properties of the nitrogen and sulfur heteroatoms, combined with the aromatic nature of the fused ring system, provide a unique platform for molecular interactions with biological targets. The introduction of a bromine atom at the 2-position of the thiazolo[5,4-c]pyridine system further modulates its electronic and steric properties, offering a versatile handle for synthetic diversification and the fine-tuning of biological activity. Thiazolo[5,4-b]pyridine derivatives, for instance, have been identified as potent kinase inhibitors, highlighting the potential of this class of compounds in oncology research.
Molecular Structure and Identification
The foundational step in understanding the properties of a molecule is to establish its structure and key identifiers.
Chemical Structure
The structure of 2-Bromothiazolo[5,4-c]pyridine consists of a pyridine ring fused with a thiazole ring at the 5 and 4 positions of the pyridine ring, respectively. A bromine atom is substituted at the 2-position of the thiazole ring.
Diagram: Molecular Structure of 2-Bromothiazolo[5,4-c]pyridine
Caption: 2D structure of 2-Bromothiazolo[5,4-c]pyridine.
Nomenclature and Identifiers
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Systematic Name: 2-Bromothiazolo[5,4-c]pyridine
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Molecular Formula: C₆H₃BrN₂S
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Molecular Weight: 215.07 g/mol
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-Bromothiazolo[5,4-c]pyridine are limited. Therefore, the following table presents a combination of predicted values and data from closely related analogs to provide a reasonable estimation of its properties.
| Property | Predicted/Analog Value | Source/Basis for Prediction |
| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on the appearance of related brominated heterocyclic compounds. |
| Melting Point | Predicted to be in the range of 100-150 °C. | Extrapolated from the melting points of similar aromatic heterocyclic compounds and the influence of the bromine substituent. |
| Boiling Point | Predicted to be >300 °C at atmospheric pressure. | Based on the high boiling points of pyridine and other fused heterocyclic systems. The related 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a predicted boiling point of 286.4 °C. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | The related tetrahydro derivative is slightly soluble in acetonitrile and chloroform. The aromatic nature of the title compound suggests similar solubility behavior. |
| pKa (Conjugate Acid) | Estimated to be in the range of 2-4. | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing effects of the fused thiazole ring and the bromine atom. |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-Bromothiazolo[5,4-c]pyridine has not been published, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related heterocyclic systems.
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-Bromothiazolo[5,4-c]pyridine involves the construction of the 2-aminothiazolo[5,4-c]pyridine intermediate, followed by a Sandmeyer reaction to introduce the bromine atom.
Diagram: Proposed Synthesis of 2-Bromothiazolo[5,4-c]pyridine
Caption: Proposed two-step synthesis of 2-Bromothiazolo[5,4-c]pyridine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine
A potential route to the key amine intermediate could start from a suitably substituted pyridine derivative. The synthesis of 2-aminothiazolo[5,4-c]pyridine has been reported, although detailed experimental procedures are not widely available in common literature.[2]
Step 2: Synthesis of 2-Bromothiazolo[5,4-c]pyridine via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a halide.[3][4][5]
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Diazotization: 2-Aminothiazolo[5,4-c]pyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.
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An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This step forms the corresponding diazonium salt.
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Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.
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The cold diazonium salt solution is then added slowly to the CuBr solution. Nitrogen gas evolution should be observed.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Bromothiazolo[5,4-c]pyridine.
Chemical Reactivity
The reactivity of 2-Bromothiazolo[5,4-c]pyridine is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich thiazole ring, and the reactive carbon-bromine bond.
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Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.
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Electrophilic Aromatic Substitution: The thiazole ring is generally more reactive towards electrophiles than the pyridine ring. However, the presence of the bromine atom may influence the regioselectivity of such reactions.
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Cross-Coupling Reactions: The C-Br bond at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, making it a valuable intermediate for the synthesis of diverse compound libraries. The enzymatic bromination of 2-aminothiazoles followed by Suzuki-Miyaura cross-coupling has been demonstrated as a viable strategy.[6]
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Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with organolithium or Grignard reagents to generate a nucleophilic carbon center at the 2-position, which can then react with various electrophiles.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features of 2-Bromothiazolo[5,4-c]pyridine can be predicted based on the analysis of its structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen.
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Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core.
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Aromatic Carbons: Signals for the carbons of the pyridine and thiazole rings are expected in the range of δ 110-160 ppm.
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C-Br Carbon: The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the lower end of the aromatic region, typically around δ 115-130 ppm.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and isotopic distribution.
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Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation Pattern: Fragmentation may involve the loss of Br, HCN, and other small neutral molecules, providing further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=N and C=C Stretching: Strong to medium bands in the region of 1600-1450 cm⁻¹.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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C-S Stretching: Weaker bands in the fingerprint region.
Applications in Drug Discovery and Development
The 2-Bromothiazolo[5,4-c]pyridine scaffold is a valuable building block in drug discovery due to its structural features and synthetic accessibility for derivatization.
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Kinase Inhibitors: As previously mentioned, the broader thiazolopyridine scaffold is a known pharmacophore for kinase inhibitors. The 2-bromo derivative serves as a key intermediate for the synthesis of libraries of compounds to be screened against various kinases involved in cancer and other diseases.
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Scaffold for Library Synthesis: The reactivity of the C-Br bond allows for the rapid generation of a diverse range of analogs through cross-coupling reactions. This is a crucial strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
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Bioisosteric Replacement: The thiazolopyridine core can act as a bioisostere for other bicyclic aromatic systems, such as purines or indoles, in known pharmacologically active molecules.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromothiazolo[5,4-c]pyridine is not available, general precautions for handling brominated aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromothiazolo[5,4-c]pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although direct experimental data on its physical and chemical properties are scarce, this guide has provided a comprehensive overview based on predictive methods and data from closely related analogs. The proposed synthetic route via the Sandmeyer reaction of 2-aminothiazolo[5,4-c]pyridine offers a plausible method for its preparation. The true value of 2-Bromothiazolo[5,4-c]pyridine lies in its potential for synthetic diversification through the versatile reactivity of the carbon-bromine bond, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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